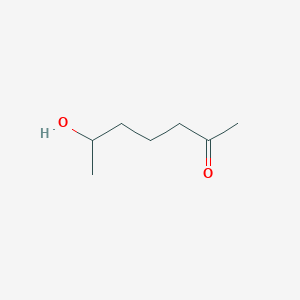

6-Hydroxyheptan-2-one

Description

6-Hydroxyheptan-2-one (IUPAC name: heptan-2-one-6-ol) is a seven-carbon ketone-alcohol with a hydroxyl group (-OH) at the sixth carbon and a ketone group (C=O) at the second carbon. Its molecular formula is C₇H₁₄O₂, and molecular weight is 130.19 g/mol.

Properties

CAS No. |

72693-12-0 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

6-hydroxyheptan-2-one |

InChI |

InChI=1S/C7H14O2/c1-6(8)4-3-5-7(2)9/h6,8H,3-5H2,1-2H3 |

InChI Key |

PEJCZILHONLFGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxyheptan-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetone with an appropriate aldehyde, followed by reduction and hydrolysis. The reaction conditions typically involve the use of a base, such as sodium hydroxide, to facilitate the condensation reaction. The resulting product is then reduced using a reducing agent like sodium borohydride, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Industrial methods may also utilize continuous flow reactors to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyheptan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxoheptanoic acid.

Reduction: Formation of 6-hydroxyheptanol.

Substitution: Formation of 6-halogenated heptan-2-one.

Scientific Research Applications

6-Hydroxyheptan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxyheptan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 6-Hydroxyheptan-2-one, enabling comparative analysis of their properties and applications.

7-Hydroxyheptan-2-one

- CAS: Not explicitly provided (see ).

- Molecular Formula : C₇H₁₄O₂ (same as this compound).

- Key Differences: Structural isomerism: The hydroxyl group is at the seventh carbon instead of the sixth. Reactivity: Positional isomerism may lead to differences in intramolecular hydrogen bonding and oxidation behavior.

6-Methyl-5-Hepten-2-One

- CAS : 110-93-0.

- Molecular Formula : C₈H₁₄O.

- Molecular Weight : 126.2 g/mol.

- Key Differences :

- Functional groups: Contains a conjugated ketone and a double bond (C=C) at positions 5–6, unlike the hydroxyl group in this compound.

- Reactivity: The α,β-unsaturated ketone structure allows for Michael addition or Diels-Alder reactions, which are absent in this compound.

- Applications: Used in flavorings and fragrances due to its citrus-like odor.

7-Phenyl-6-Hepten-2-one

- CAS : 57238-66-1.

- Molecular Formula : C₁₃H₁₆O.

- Molecular Weight : 188.27 g/mol.

- Key Differences :

- Substituents: A phenyl group at the seventh carbon introduces aromaticity and steric bulk.

- Reactivity: The phenyl group enhances stability via resonance but reduces solubility in polar solvents compared to this compound.

- Applications: Likely used in specialty polymers or as a chiral intermediate.

6-Methyl-3-(Propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-2-one

- CAS : 5945-46-0.

- Molecular Formula : C₁₀H₁₂O₂.

- Molecular Weight : 164.20 g/mol.

- Key Differences: Structure: A bicyclic compound with an epoxy group (7-oxabicyclo) and a methyl-isopropylidene substituent. Reactivity: The strained bicyclic system increases susceptibility to ring-opening reactions, unlike the linear structure of this compound. Applications: Potential use in agrochemicals or as a synthetic intermediate for terpene derivatives.

Comparative Data Table

Research Findings and Insights

Reactivity :

- This compound’s alcohol group can undergo oxidation to form a diketone, while its ketone group is amenable to nucleophilic additions (e.g., Grignard reactions). In contrast, the α,β-unsaturated ketone in 6-Methyl-5-Hepten-2-One favors electrophilic additions.

- The phenyl group in 7-Phenyl-6-Hepten-2-one stabilizes the compound via conjugation but complicates hydrogenation reactions due to steric hindrance.

Synthetic Utility :

Biological Activity

6-Hydroxyheptan-2-one is an organic compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H14O2, featuring a hydroxyl group (-OH) and a ketone group (C=O) within its structure. This dual functionality allows it to participate in various chemical reactions, influencing its biological activity.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for protecting cells from oxidative stress. Antioxidants neutralize free radicals, potentially reducing the risk of chronic diseases.

- Study Findings : A study investigating the antioxidant effects of various hydroxy compounds demonstrated that this compound significantly scavenged free radicals, highlighting its potential as a natural antioxidant agent .

2. Antimicrobial Effects

The compound has also been studied for its antimicrobial properties . Preliminary findings suggest that it may inhibit the growth of certain bacteria and fungi.

- Case Study : In vitro assays showed that this compound had notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential utility in developing antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and nucleophilic addition reactions. The hydroxyl group can form stable interactions with proteins and nucleic acids, potentially altering their functions.

Key Mechanisms Include:

- Enzyme Modulation : The compound may modulate enzyme activities by altering substrate binding or enzyme conformation.

- Receptor Interaction : It can influence receptor-mediated signaling pathways, which are critical for various physiological responses.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C7H14O2 | Antioxidant, Antimicrobial |

| 7-Hydroxyheptan-2-one | C7H14O3 | Antioxidant |

| 2-Heptanone | C7H14O | Limited biological activity |

This table illustrates how the presence of the hydroxyl group in this compound enhances its biological activities compared to its analogs.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activities. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.